NC-R17

Ferroptosis GPX4 Degradation PROTAC Optimization

Standard GPX4 inhibitors (RSL3, ML210) only block the active site, leaving non-enzymatic functions intact and requiring sustained high concentrations. NC-R17 solves this by inducing complete, ubiquitination-driven degradation of the GPX4 protein via PROTAC mechanism, enabling sustained pathway shutdown at lower doses. - Degrades GPX4 in drug-resistant tumor cells where inhibitors fail - Benchmark compound for non-covalent GPX4 PROTAC development - Serves as positive control for screening next-generation degraders

Molecular Formula C53H67N7O7
Molecular Weight 914.1 g/mol
Cat. No. B12379838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNC-R17
Molecular FormulaC53H67N7O7
Molecular Weight914.1 g/mol
Structural Identifiers
SMILESCCC(=O)N1C(CC2=C(C1C3=CC=C(C=C3)C(=O)N4CCN(CC4)CCCCCCCCCCCCCNC5=CC=CC6=C5CN(C6=O)C7CCC(=O)NC7=O)NC8=CC=CC=C28)C(=O)OC
InChIInChI=1S/C53H67N7O7/c1-3-47(62)60-45(53(66)67-2)34-40-38-18-13-14-20-43(38)55-48(40)49(60)36-22-24-37(25-23-36)51(64)58-32-30-57(31-33-58)29-16-12-10-8-6-4-5-7-9-11-15-28-54-42-21-17-19-39-41(42)35-59(52(39)65)44-26-27-46(61)56-50(44)63/h13-14,17-25,44-45,49,54-55H,3-12,15-16,26-35H2,1-2H3,(H,56,61,63)/t44?,45-,49+/m1/s1
InChIKeyRFACIWXTBIAVON-VSDRZZBPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

NC-R17: Non-Covalent GPX4 PROTAC Degrader


NC-R17 is a PROTAC (Proteolysis Targeting Chimera) compound, specifically a non-covalent degrader of the glutathione peroxidase 4 (GPX4) protein. It is based on the RSL3 warhead and consists of a target protein ligand (Demethyl-RSL3), an E3 ubiquitin ligase ligand (Lenalidomide), and a linker [1]. As a PROTAC, its mechanism of action differs fundamentally from traditional small-molecule inhibitors, as it induces the ubiquitination and subsequent proteasomal degradation of GPX4, thereby eliminating the entire protein's function and participating in the regulation of ferroptosis [1].

Why NC-R17 Cannot Be Substituted by GPX4 Inhibitors


NC-R17 operates via a unique PROTAC-mediated degradation mechanism, which is functionally distinct from simple enzymatic inhibition by compounds like RSL3, ML162, or ML210. Inhibitors only block the active site of GPX4, potentially leaving other protein functions intact or requiring sustained high concentrations to be effective [1]. In contrast, NC-R17 induces the complete destruction of the GPX4 protein, leading to a more profound and sustained blockade of its cellular functions [2]. This fundamental mechanistic difference means that substituting NC-R17 with a traditional inhibitor will not replicate its biological outcomes in assays where complete protein ablation is the experimental goal [2].

NC-R17 Comparative Efficacy: Degradation vs. Inhibition


Non-Covalent vs. Covalent GPX4 Degradation Activity

NC-R17 was developed as a non-covalent analog of the potent GPX4 degrader, R17. While the covalent degrader R17 exhibits excellent GPX4 degradation at nanomolar levels in both wild-type and drug-resistant tumor cells, the non-covalent modification in NC-R17 leads to a moderate reduction in degradation efficacy [1]. This trade-off represents a deliberate optimization step to potentially mitigate off-target liabilities associated with covalent warheads [1].

Ferroptosis GPX4 Degradation PROTAC Optimization

Mechanism of Action: PROTAC Degradation vs. Inhibition

NC-R17 functions as a PROTAC, a class of molecules that induce targeted protein degradation. This is in direct contrast to standard GPX4 inhibitors like RSL3, which covalently bind to and inhibit the enzyme's active site [1]. The PROTAC mechanism leads to the complete removal of the GPX4 protein, whereas inhibitors only block its enzymatic function [1].

PROTAC Mechanism of Action Protein Degradation Ferroptosis

Bifunctional PROTAC Structure Confirmation

NC-R17 has a verified molecular structure comprising a GPX4-targeting ligand (Demethyl-RSL3), an E3 ligase ligand (Lenalidomide), and a chemical linker . This structure distinguishes it from other GPX4-targeting compounds that lack the E3 ligase recruiting moiety, which is essential for its unique PROTAC function.

Chemical Structure PROTAC Design Quality Control

Optimal Application Scenarios for NC-R17


Protein Ablation vs. Enzymatic Inhibition

Use NC-R17 to induce the degradation of the entire GPX4 protein in cell culture models, and compare the resulting phenotype (e.g., ferroptosis induction, lipid peroxidation) to that achieved with an enzymatic inhibitor like RSL3 or ML210. This experiment directly leverages NC-R17's unique PROTAC mechanism to dissect GPX4's scaffolding or non-enzymatic functions [2].

Efficacy in Drug-Resistant Tumor Cell Lines

NC-R17 was developed from R17, a compound shown to maintain GPX4 degradation activity in drug-resistant tumor cells [1]. Evaluate NC-R17's ability to degrade GPX4 and induce ferroptosis in cancer cell lines with acquired resistance to standard-of-care chemotherapies or other ferroptosis inducers, testing its potential to overcome resistance mechanisms.

Tool Compound for Non-Covalent PROTAC Design

NC-R17 serves as a key proof-of-concept molecule and a benchmark for the development of next-generation, non-covalent GPX4 PROTACs [1]. Use it as a positive control in assays screening new degrader candidates or as a reference standard for comparing the degradation kinetics and efficacy of novel PROTACs.

Technical Documentation Hub

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36 linked technical documents
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